Biochemical Potency: EZH2-IN-21 vs. GSK126 in PRC2 Activity Assays
EZH2-IN-21 demonstrates potent inhibition of EZH2 in biochemical assays, with reported IC50 values of 11 nM in a peptide-based assay and 16 nM in a nucleosome-based assay . This compares to the clinically tested EZH2 inhibitor GSK126, which exhibits an IC50 of 9.9 nM in a similar biochemical format . While both compounds show sub-100 nM potency, EZH2-IN-21's activity is quantified across two distinct substrate contexts (peptide vs. nucleosome), providing a more defined biochemical profile.
| Evidence Dimension | EZH2 enzymatic inhibition |
|---|---|
| Target Compound Data | IC50 = 11 nM (peptide assay), 16 nM (nucleosome assay) |
| Comparator Or Baseline | GSK126: IC50 = 9.9 nM (biochemical assay) |
| Quantified Difference | GSK126 is ~1.1x more potent in biochemical assays; EZH2-IN-21 shows a ~1.45x difference between peptide and nucleosome assay formats. |
| Conditions | In vitro biochemical assays using PRC2 complex. |
Why This Matters
This defines the precise biochemical potency range for EZH2-IN-21, allowing researchers to select it over GSK126 when a tool with characterized activity against nucleosome substrates is preferred for a more physiologically relevant readout.
